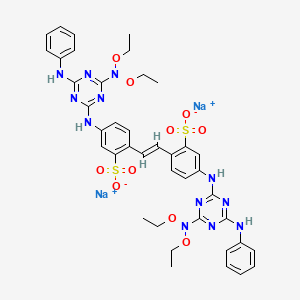
IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX is a fascinating chemical compound used in scientific research. It exhibits remarkable catalytic properties, making it valuable in various fields like pharmaceuticals and organic synthesis. It is a convenient precursor to a variety of Iridium complexes and catalysts .
Synthesis Analysis
The synthesis of this complex involves the addition of phosphines and pyridine to [ (WCA−NHC)]Ir (COD)], in which the available coordination site is stabilized by intramolecular metal-arene interaction .Molecular Structure Analysis
The molecular structure of this complex is characterized by neutral iridium (I) complexes of the general type [ (WCA−NHC)]IrL (COD)] (COD=1,5-cyclooctadiene; L=phosphine, pyridine), bearing anionic N-heterocyclic carbenes (WCA−NHC) with a weakly coordinating anionic (WCA) borate moiety .Chemical Reactions Analysis
The IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX is a umicore precatalyst for asymmetric and cross-coupling catalysis . It is also used in the thermodynamic study of Iridium (I) Complexes as a basis for Chemical Gas-Phase Deposition Technology .Physical And Chemical Properties Analysis
Iridium complexes have been widely applied as molecular sensors because of their rich photophysical properties, including large Stokes shifts, long emission lifetimes, environment-sensitive emissions, and high luminescence quantum yields .Scientific Research Applications
Anticancer Agents
Iridium-based compounds have emerged as promising candidates for anticancer agents due to their unique chemical properties and resemblance to platinum compounds . They have negligible side effects and flexibility, making them particularly interesting for cancer research .
Cancer Treatment
The major focus of research on these complexes is their potential use in cancer treatment . Organometallic half-sandwich Ir(III) complexes have notable benefits in cancer research and treatment .
Synthesis of Complexes
The synthesis of these complexes is crucial for designing compounds with desired properties . The coordination number of iridium complexes determines the number of ligands coordinated to the central iridium atom, which impacts their stability and reactivity .
Biosensing
Cyclometalated iridium(III) complexes have high quantum yields, significant stock shifts, luminescence qualities, cell permeability, and strong photostability . These properties make them promising in the field of biosensing .
Bioimaging
The same properties that make these complexes useful in biosensing also make them valuable in bioimaging .
Phosphorescence of Heavy Metal Complexes
These complexes have been used in the study of the phosphorescence of heavy metal complexes .
Molecular Sensors
Iridium complexes have been widely applied as molecular sensors because of their rich photophysical properties, including large Stokes shifts, long emission lifetimes, environment-sensitive emissions, and high luminescence quantum yields .
Probes for Ions, Anions, Gaseous Species, Organic Molecules, Small Biomolecules, Biomacromolecules, and Subcellular Organelles
Iridium complexes have been used as probes for ions, anions, gaseous species, organic molecules, small biomolecules, biomacromolecules, and subcellular organelles .
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX can be achieved through a series of chemical reactions involving the reaction of iridium chloride with pentanedione and cyclo-octadiene in the presence of a reducing agent.", "Starting Materials": [ "Iridium chloride", "Pentanedione", "Cyclo-octadiene", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve iridium chloride in a suitable solvent (e.g. ethanol) to form a solution", "Add pentanedione to the iridium chloride solution and stir for several minutes", "Add cyclo-octadiene to the mixture and stir for several hours at room temperature", "Add the reducing agent to the reaction mixture and stir for several hours", "Filter the resulting solid and wash with a suitable solvent (e.g. ethanol)", "Dry the solid under vacuum to obtain IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX" ] } | |
CAS RN |
12154-84-6 |
Product Name |
IRIDIUM I PENTANEDIONATE-CYCLO-OCTADIENE COMPLEX |
Molecular Formula |
C13H19IrO 4* |
Molecular Weight |
383.51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



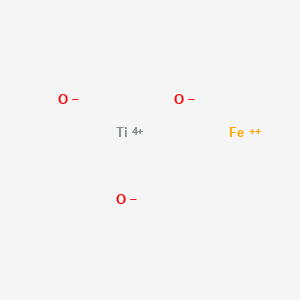
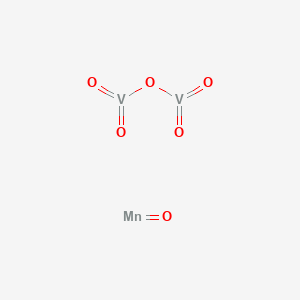
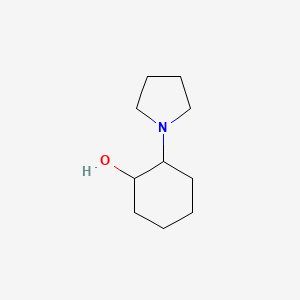
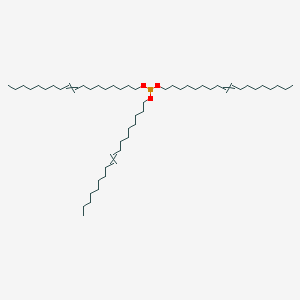


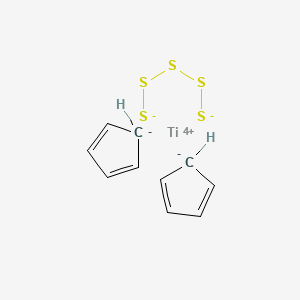
![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)
